

Physical appearance and stability of 2,6-Dimethoxyaniline hydrochloride

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Compound of Interest

Compound Name: 2,6-Dimethoxyaniline hydrochloride

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An In-Depth Technical Guide to the Physical Appearance and Stability of **2,6-Dimethoxyaniline Hydrochloride**

Introduction

2,6-Dimethoxyaniline and its hydrochloride salt are advanced chemical intermediates pivotal in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. As a substituted aniline, its reactivity is fundamentally influenced by the electron-donating methoxy groups and the primary amine, making it a versatile building block. However, these same functional groups also dictate its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties and chemical stability of **2,6-Dimethoxyaniline hydrochloride** is not merely academic; it is a prerequisite for successful process development, formulation, and quality control. This guide provides a detailed examination of the compound's key characteristics, offering field-proven insights and robust experimental protocols to ensure its effective and reliable application.

Section 1: Physicochemical Properties

The intrinsic properties of a chemical compound govern its behavior in both storage and reaction environments. For **2,6-Dimethoxyaniline hydrochloride**, these properties are derived from its aromatic structure, the influence of its substituents, and its nature as a salt. While

specific data for the hydrochloride salt is limited, we can infer many of its characteristics from the well-documented free base, 2,6-Dimethoxyaniline.

Physical Appearance

The free base, 2,6-Dimethoxyaniline, is typically a solid at room temperature.[1][2] Commercial sources describe its appearance as a white to off-white or pale brown powder or crystalline solid.[2][3][4] The color variation often suggests the presence of minor impurities, which can arise from oxidation—a common degradation pathway for anilines.[5] The hydrochloride salt is expected to be a crystalline solid as well, likely with a similar color profile.

Structural and Molecular Data

A clear distinction between the free base and its hydrochloride salt is essential for accurate experimental design and stoichiometric calculations. The key identifiers and properties are summarized below.

Property	2,6-Dimethoxyaniline (Free Base)	2,6-Dimethoxyaniline Hydrochloride
CAS Number	2734-70-5[1][6][7][8]	375397-36-7[9]
Molecular Formula	C ₈ H ₁₁ NO ₂ [1][7][8]	C ₈ H ₁₂ ClNO ₂ [9]
Molecular Weight	153.18 g/mol [1][7][8]	189.64 g/mol [9]
Synonyms	2,6-Dimethoxybenzenamine[2]	2,6-Dimethoxyaniline, HCl[9]

Solubility Profile

The free base is described as slightly soluble in water but soluble in methanol.[10][11] As a general principle, the conversion of an amine to its hydrochloride salt significantly increases its aqueous solubility due to the formation of the ionic ammonium chloride group. Therefore, **2,6-Dimethoxyaniline hydrochloride** is expected to exhibit considerably greater solubility in water and other polar protic solvents compared to its free base.

Thermal Properties

The melting point of 2,6-Dimethoxyaniline (free base) is reported within the range of 72°C to 82°C.[2][4][12] The hydrochloride salt would have a distinctly different and likely higher melting point, a common characteristic of salts compared to their corresponding free bases.

Section 2: Chemical Stability and Handling

The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Substituted anilines are known to be susceptible to degradation, which can impact purity, potency, and safety.

Intrinsic Stability and Handling Recommendations

Several suppliers note that 2,6-Dimethoxyaniline is air-sensitive.[1][2] This sensitivity is characteristic of anilines, which can undergo oxidation upon exposure to air and light, often resulting in the formation of colored polymeric impurities.[5] The primary amine group is susceptible to oxidation, which can be catalyzed by light or trace metals.

Causality Behind Handling Choices:

- Storage Under Inert Gas: The recommendation to store the compound under an inert gas like argon or nitrogen directly mitigates the risk of oxidative degradation by displacing atmospheric oxygen.[1][2]
- Cool and Dark Place: Storing the material in a cool (<15°C), dark place minimizes both thermal and photolytic degradation pathways.[1] Heat can accelerate oxidation rates, while light can provide the energy to initiate radical-based degradation reactions.

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to developing stability-indicating analytical methods and designing robust formulations. For **2,6-Dimethoxyaniline hydrochloride**, the primary pathways of concern include:

- Oxidation: The most significant pathway for anilines, leading to the formation of nitroso, nitro, and ultimately complex colored polymeric species. This process is often autocatalytic.
- Hydrolysis: While the aniline core is generally stable against hydrolysis, extreme pH conditions, particularly when coupled with high temperatures, could potentially affect the

methoxy ether linkages, although this is less common than oxidation.

- Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dehalogenation (if applicable in derivatives), oxidation, and polymerization.

Forced Degradation Studies: A Trustworthy Approach

To build a comprehensive stability profile, forced degradation (or stress testing) is an indispensable tool. This involves subjecting the compound to harsh conditions that exceed those of accelerated stability testing. The goal is to identify likely degradation products and establish a "stability-indicating" analytical method—typically HPLC—that can resolve the parent compound from all significant degradants. This approach serves as a self-validating system; if the analytical method can successfully track the compound's degradation under stress, it can be trusted for routine stability studies.

Section 3: Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting a forced degradation study on **2,6-Dimethoxyaniline hydrochloride**. The concentrations and conditions are starting points and should be optimized to achieve a target degradation of 5-20%.

Protocol: Forced Degradation Study

This protocol is adapted from established guidelines for stability testing of aniline derivatives. [13]

1. Preparation of Stock Solution:

- Accurately weigh and dissolve **2,6-Dimethoxyaniline hydrochloride** in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

2. Application of Stress Conditions:

- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
 - Heat the mixture at 60°C for 24 hours in a water bath.

- Cool the solution to room temperature.
- Carefully neutralize the solution with 0.1 N NaOH.
- Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.

[13]

- Base Hydrolysis:

- Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
- Heat the mixture at 60°C for 24 hours.
- Cool the solution to room temperature.
- Neutralize with 0.1 N HCl.
- Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[13]

- Oxidative Degradation:

- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[13]

- Thermal Degradation:

- Store the solid compound in an oven at 70°C for 48 hours.[13]
- After exposure, dissolve the stressed solid in the solvent and dilute to prepare a 0.1 mg/mL solution in the mobile phase.

- Photolytic Degradation:

- Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Simultaneously, keep a control sample protected from light.
- After exposure, prepare a 0.1 mg/mL solution of both the exposed and control samples in the mobile phase.

3. Sample Analysis:

- Analyze all stressed samples, along with an unstressed control solution, promptly using a validated stability-indicating HPLC method.

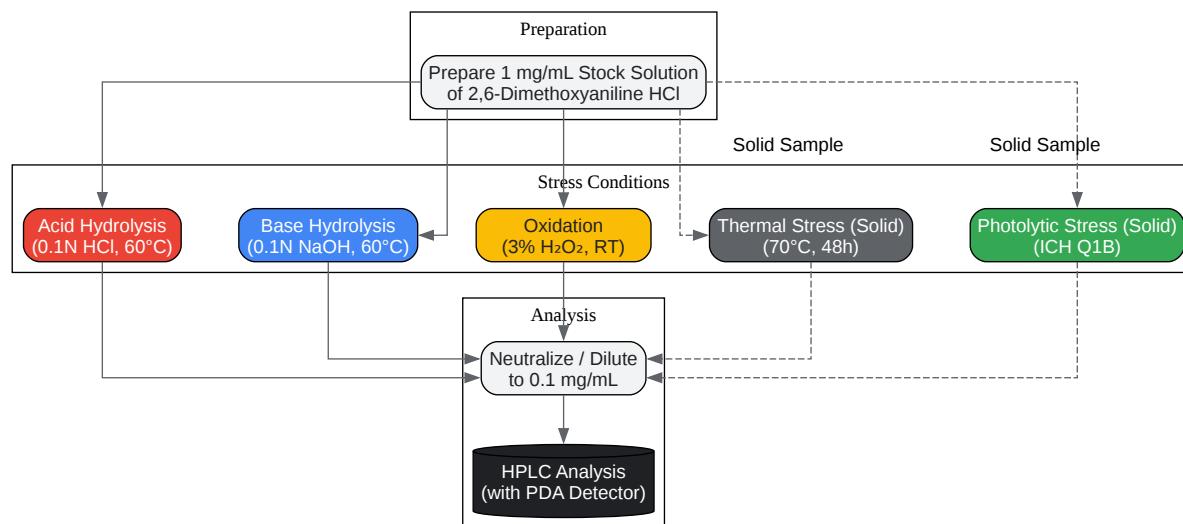
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard for stability studies.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Column: A reversed-phase C18 column is typically effective for separating aniline derivatives from their degradation products.
- Detection: A photodiode array (PDA) or UV detector is crucial. A PDA detector is superior as it can help in assessing peak purity and provides UV spectra of the degradants, offering clues to their structure. Aniline shows a primary absorption band around 230 nm and a secondary band at 280 nm.[\[5\]](#)
- Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or acetate buffer at a neutral pH) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

Section 4: Visualization of Experimental Workflow

To clarify the logical flow of the stability assessment, the following diagram outlines the forced degradation process.



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